![molecular formula C22H16N2O5S B4699289 methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4699289.png)
methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step organic reactions, including the formation of ester and amide bonds. A related compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, was synthesized and studied using single crystal X-ray diffraction, confirming the structure via IR, 1H and 13C NMR spectroscopy, and mass spectrometry, indicating a similar approach could be applied for the synthesis of the target compound (Ramazani et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, revealing detailed information about the geometric parameters, including bond lengths, angles, and the overall 3D conformation of the molecule. For instance, the structure of a related molecule was solved in a monoclinic space group, providing insight into the spatial arrangement of the functional groups and the molecule's stereochemistry (Ramazani et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of the compound is influenced by its functional groups, including reactions typical for esters, amides, and aromatic systems. For example, the presence of the thiophene ring suggests susceptibility to electrophilic aromatic substitution, while the ester and amide functionalities may undergo hydrolysis under specific conditions. Research on similar molecules has shown that they can participate in various organic reactions, providing a basis for the synthesis of more complex derivatives and exploring the compound's reactivity (Ramazani et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c1-29-22(28)16-11-17(13-7-3-2-4-8-13)30-19(16)23-18(25)12-24-20(26)14-9-5-6-10-15(14)21(24)27/h2-11H,12H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMWPJAIRPCVRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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